molecular formula C8H9NO2 B112153 Benzo[d][1,3]dioxol-4-ylmethanamine CAS No. 182634-34-0

Benzo[d][1,3]dioxol-4-ylmethanamine

Cat. No.: B112153
CAS No.: 182634-34-0
M. Wt: 151.16 g/mol
InChI Key: WOSCKVGRNOPBKO-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-4-ylmethanamine is an organic compound with the molecular formula C8H9NO2 It is a derivative of benzodioxole, a structural motif found in various natural products and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzo[d][1,3]dioxol-4-ylmethanamine can be synthesized through several methods. One common approach involves the reaction of 1,3-benzodioxole with formaldehyde and ammonia under acidic conditions to form the corresponding amine. Another method includes the reduction of the corresponding nitro compound using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzo[d][1,3]dioxol-4-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitro compound.

    Reduction: The nitro compound can be reduced back to the amine.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: The major product is the corresponding nitro compound.

    Reduction: The major product is the amine.

    Substitution: The major products are the substituted amines or amides.

Scientific Research Applications

Benzo[d][1,3]dioxol-4-ylmethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzo[d][1,3]dioxol-4-ylmethanamine involves its interaction with specific molecular targets. For example, in antitumor research, it has been shown to induce apoptosis in cancer cells by causing cell cycle arrest at the S-phase and G2/M-phase . The compound interacts with cellular pathways that regulate cell growth and division, leading to the inhibition of tumor cell proliferation.

Comparison with Similar Compounds

Benzo[d][1,3]dioxol-4-ylmethanamine can be compared with other similar compounds, such as:

    Benzo[d][1,3]dioxole: The parent compound, which lacks the amine group.

    Benzo[d][1,3]dioxol-5-ylmethylamine: A positional isomer with the amine group at a different position.

    Benzo[d][1,3]dioxol-4-ylmethylamine: Another isomer with a different substitution pattern.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1,3-benzodioxol-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSCKVGRNOPBKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC=CC(=C2O1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00600120
Record name 1-(2H-1,3-Benzodioxol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182634-34-0
Record name 1-(2H-1,3-Benzodioxol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-1,3-benzodioxol-4-ylmethanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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